N,N'-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide typically involves the reaction of 1,4-cyclohexylenedimethanol with aziridinecarboxamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aziridine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is harnessed in various applications, such as drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxylate
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide derivatives
Uniqueness
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide stands out due to its unique combination of aziridine rings and a cyclohexylene backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications that require high reactivity and stability.
Properties
CAS No. |
15571-20-7 |
---|---|
Molecular Formula |
C14H24N4O2 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
N-[[4-[(aziridine-1-carbonylamino)methyl]cyclohexyl]methyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C14H24N4O2/c19-13(17-5-6-17)15-9-11-1-2-12(4-3-11)10-16-14(20)18-7-8-18/h11-12H,1-10H2,(H,15,19)(H,16,20) |
InChI Key |
KVWLGVJBYFVOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)N2CC2)CNC(=O)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.